Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate
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Overview
Description
Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive molecules .
Preparation Methods
The synthesis of Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The process may involve the reaction of a substituted isoquinoline with various reagents to introduce the benzyloxy, methoxy, and ethyl ester groups.
Chemical Reactions Analysis
Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the isoquinoline ring.
Scientific Research Applications
Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:
Ethyl 6,7-dimethoxy isoquinoline-3-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
2-Chloroquinoline-3-carbaldehyde: Another isoquinoline derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H25NO5 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 10-methoxy-6-methyl-2-oxo-9-phenylmethoxy-6,7-dihydrobenzo[a]quinolizine-3-carboxylate |
InChI |
InChI=1S/C25H25NO5/c1-4-30-25(28)20-14-26-16(2)10-18-11-24(31-15-17-8-6-5-7-9-17)23(29-3)12-19(18)21(26)13-22(20)27/h5-9,11-14,16H,4,10,15H2,1-3H3 |
InChI Key |
SVTHQRWAGDTJIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(CC3=CC(=C(C=C3C2=CC1=O)OC)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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